molecular formula C36H44N4O2 B10850422 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole

3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole

Cat. No.: B10850422
M. Wt: 564.8 g/mol
InChI Key: LTHULOBARTYAMF-ASQXKTFQSA-N
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Description

3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an azacycloundecene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques. Catalysts and solvents are chosen to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can target the azacycloundecene ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced forms of the azacycloundecene ring or the indole nitrogen.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azacycloundecene ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Tryptophan: An essential amino acid with an indole ring.

    Oxindole: An oxidized form of indole.

Uniqueness

3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is unique due to its combination of an indole core with an azacycloundecene ring, providing distinct chemical and biological properties.

Properties

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(2R,4S,12R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

InChI

InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25-,30?,34+,35-,36-/m0/s1

InChI Key

LTHULOBARTYAMF-ASQXKTFQSA-N

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Origin of Product

United States

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